1-[(2-Bromophenyl)sulfonyl]piperazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromophenyl)sulfonyl]piperazine typically involves the reaction of 2-bromobenzenesulfonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the compound.
Scientific Research Applications
1-[(2-Bromophenyl)sulfonyl]piperazine is used in a variety of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving protein interactions and enzyme inhibition.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chlorophenyl)sulfonyl]piperazine
- 1-[(2-Fluorophenyl)sulfonyl]piperazine
- 1-[(2-Iodophenyl)sulfonyl]piperazine
Uniqueness
1-[(2-Bromophenyl)sulfonyl]piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also affect the compound’s physical properties, such as its boiling point and solubility .
Biological Activity
1-[(2-Bromophenyl)sulfonyl]piperazine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H14BrN2O2S. The presence of a bromobenzene moiety and a sulfonyl group contributes to its reactivity and biological interactions. The compound can be synthesized through the reaction of 2-bromobenzenesulfonyl chloride with piperazine, typically using a base like triethylamine to facilitate the reaction.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group can participate in redox reactions, while the piperazine ring can engage in hydrogen bonding and electrostatic interactions with target biomolecules. This dual functionality allows the compound to modulate biological pathways effectively.
Pharmacological Effects
This compound has been investigated for several pharmacological activities:
- Neurotransmitter Modulation : Research indicates that this compound may affect neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Its structural similarity to known psychoactive agents suggests potential applications in treating mood disorders .
- Antidiabetic Properties : Studies have shown that piperazine derivatives, including this compound, exhibit inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in managing diabetes and neurodegenerative diseases .
- Antimicrobial Activity : Preliminary data suggest that this compound may possess antimicrobial properties, although further studies are needed to elucidate its efficacy against specific pathogens.
Case Studies
- Antidiabetic Activity : A study conducted on various piperazine derivatives demonstrated that certain compounds exhibited promising α-glucosidase inhibitory activity. For instance, one derivative showed an IC50 value significantly lower than that of acarbose, indicating enhanced potency against glucose metabolism .
- Neuropharmacological Assessment : In a comparative study, this compound was evaluated alongside other piperazine derivatives for their effects on serotonin receptor modulation. The results indicated that this compound could serve as a lead for developing new antidepressants due to its favorable receptor binding profile .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
1-(2-bromophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2S/c11-9-3-1-2-4-10(9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJSBLNVOSCJKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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